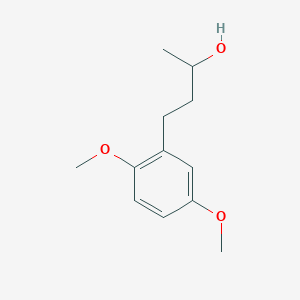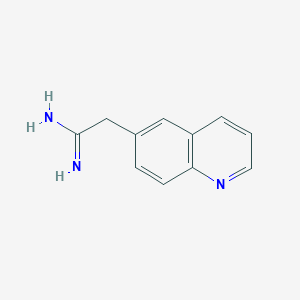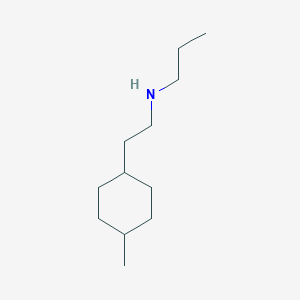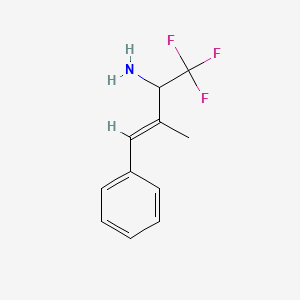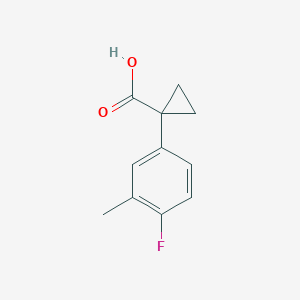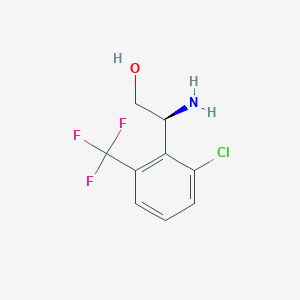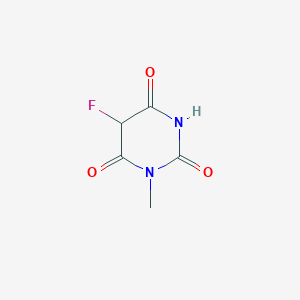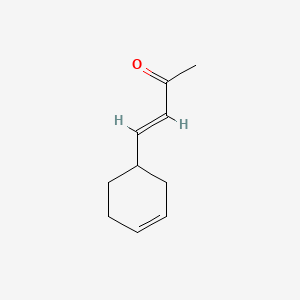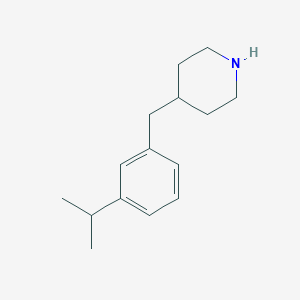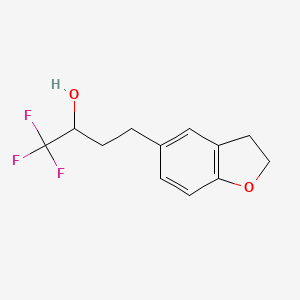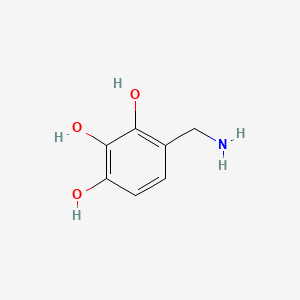
4-(Aminomethyl)benzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)benzene-1,2,3-triol can be achieved through several methods. One common approach involves the reduction of 4-nitrobenzene-1,2,3-triol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of benzene-1,2,3-triol using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Ethers, esters, and other substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the manufacture of specialty chemicals and as a precursor for various industrial products.
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)benzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The hydroxyl groups and the aminomethyl group play a crucial role in its binding affinity and reactivity with target molecules.
Comparación Con Compuestos Similares
4-(Aminomethyl)benzene-1,2,3-triol can be compared with other similar compounds such as:
Pyrogallol (benzene-1,2,3-triol): Lacks the aminomethyl group, making it less reactive in certain types of reactions.
4-(Hydrazinylmethyl)benzene-1,2,3-triol: Contains a hydrazinylmethyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
The presence of the aminomethyl group in this compound makes it unique and provides it with distinct chemical and biological properties that are not observed in its analogs.
Propiedades
Número CAS |
79146-83-1 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
4-(aminomethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H,3,8H2 |
Clave InChI |
RLVMDCBYSARFDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CN)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



